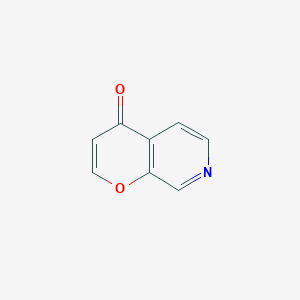
7-Azachromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azachromone is a heterocyclic compound that belongs to the class of azachromones, which are nitrogen-containing analogs of chromones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azachromone typically involves the NaH-mediated condensation of isomeric 2(4)-acetyl-3-hydroxypyridines with ethyl formate. Other methods include intramolecular heterocyclization, deprotection–cyclization, spirocyclization, cyclization–aromatization, Ullman-type O-arylation, and C–H activation of pyridine N-oxides .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Azachromone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of azachromanols to azachromanones.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is employed for the reduction of the pyranone ring.
Major Products:
Oxidation: Azachromanones
Reduction: Azachromanols, 3,4-dihydro-2H-pyrano[3,2-b]pyridines, and -[2,3-c]pyridines.
Scientific Research Applications
7-Azachromone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Azachromone involves its interaction with various molecular targets and pathways. The nitrogen atom in the chromone core can influence the electronic properties of the compound, making it a potential modulator of biological activities. Specific molecular targets and pathways are still under investigation, but the compound’s ability to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5) has been reported .
Comparison with Similar Compounds
- 5-Azachromone
- 6-Azachromone
- 8-Azachromone
Comparison: 7-Azachromone is unique due to the position of the nitrogen atom in the chromone core. This positioning can significantly affect the compound’s physicochemical properties and biological activities. For example, 8-Azachromone has been studied as an anticancer and antiviral agent, while this compound’s potential as a positive allosteric modulator of mGlu5 sets it apart .
Properties
IUPAC Name |
pyrano[2,3-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAQHMUXYWRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2665701.png)
![N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2665703.png)
![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
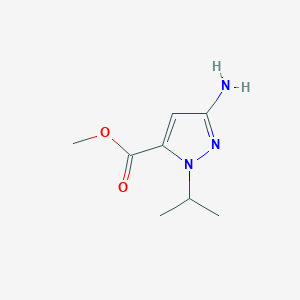
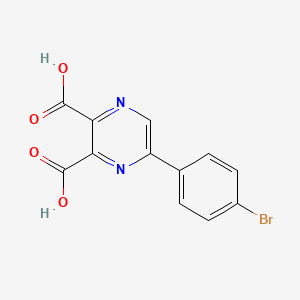
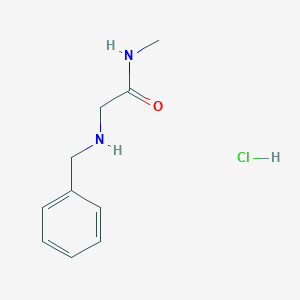
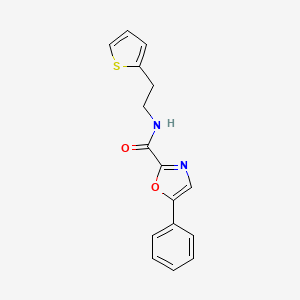
![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)
![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)
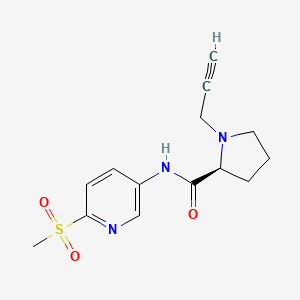
![2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2665720.png)
![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)
![ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B2665723.png)
![1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2665724.png)
